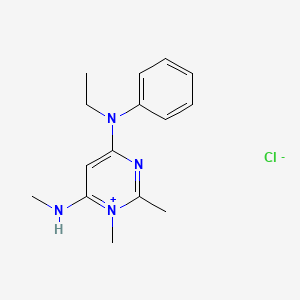
ZD 7288
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ZD 7288 involves several steps. One common method includes the reaction of 4-ethylphenylamine with 1,2-dimethyl-6-methylaminopyrimidine under specific conditions to form the desired product . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
ZD 7288 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Neurophysiology
Role in Neuronal Excitability:
ZD 7288 is extensively used to investigate the role of HCN channels in neuronal excitability. It has been shown to modulate synaptic transmission and action potential firing in various neuronal types. For instance, studies have demonstrated that this compound can alter the amplitude and frequency of excitatory postsynaptic potentials (EPSPs) in hippocampal neurons .
Chronic Pain Management:
In research focusing on chronic visceral pain, this compound has been administered intrathecally to rat models exhibiting irritable bowel syndrome-like symptoms. The results indicated that this compound significantly attenuated hyperalgesia and allodynia, suggesting its potential as a therapeutic agent for managing chronic visceral pain .
| Study | Application | Findings |
|---|---|---|
| Wu et al. (2012) | Neuronal excitability | Confirmed effects on EPSPs using this compound. |
| Kim et al. (2014) | Chronic visceral pain | Significant reduction in pain thresholds with this compound administration. |
Cardiology
Heart Rate Modulation:
this compound has been utilized to study its effects on sino-atrial node function and heart rate modulation. It has been shown to dose-dependently decrease heart rate in adult rats, indicating its potential role in managing cardiac rhythms . This application is particularly relevant for understanding arrhythmias and developing treatments targeting HCN channels.
Emesis Research
Antinausea Effects:
Recent findings suggest that this compound may have antinausea properties. In studies involving the least shrew model, this compound was shown to induce vomiting at higher doses but also suppressed conditioned taste aversion at lower doses, indicating a complex interaction with emetic pathways . This dual effect highlights its potential utility in both inducing and mitigating nausea.
Case Studies
Case Study: Chronic Visceral Pain
In a controlled study involving rats with induced visceral hypersensitivity, varying doses of this compound were administered. The results indicated a significant reduction in electromyographic responses associated with colorectal distention, demonstrating the efficacy of this compound in alleviating visceral pain symptoms .
Case Study: Heart Rate Regulation
Another study assessed the impact of this compound on heart rate variability in a rat model. The application of this compound resulted in a marked decrease in heart rate, providing insights into its potential therapeutic applications for cardiac arrhythmias .
Wirkmechanismus
The primary mechanism of action of ZD 7288 involves the inhibition of HCN channels . By blocking these channels, the compound prevents the hyperpolarization-activated cation current, which plays a crucial role in regulating neuronal excitability and rhythmic activity . This inhibition can lead to changes in neuronal firing patterns and has implications for understanding various neurological processes .
Vergleich Mit ähnlichen Verbindungen
ZD 7288 is unique due to its specific action on HCN channels. Similar compounds include:
This compound: Another HCN channel blocker with similar properties and applications.
ICI D2788: A compound with comparable effects on ion channels.
These compounds share similar mechanisms of action but may differ in their chemical structures and specific applications.
Eigenschaften
Molekularformel |
C15H21ClN4 |
|---|---|
Molekulargewicht |
292.81 g/mol |
IUPAC-Name |
4-N-ethyl-6-N,1,2-trimethyl-4-N-phenylpyrimidin-1-ium-4,6-diamine;chloride |
InChI |
InChI=1S/C15H20N4.ClH/c1-5-19(13-9-7-6-8-10-13)15-11-14(16-3)18(4)12(2)17-15;/h6-11H,5H2,1-4H3;1H |
InChI-Schlüssel |
DUWKUHWHTPRMAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C2=CC(=[N+](C(=N2)C)C)NC.[Cl-] |
Synonyme |
4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride ICI D2788 ICI-D2788 ZD 7288 ZD-7288 ZD7288 ZENECA ZD7288 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















